Due to its chirality, (S)-2-Methylbutylamine can be used as a chiral auxiliary or resolving agent in asymmetric synthesis. Chiral auxiliaries are temporary attachments to a molecule that influence the formation of new stereocenters during a reaction, leading to the desired enantiomer (mirror image) of the product. Resolving agents help separate racemic mixtures (containing equal amounts of both enantiomers) into their individual enantiopure forms [].
The amine functionality and the chiral center of (S)-2-Methylbutylamine make it a potential building block for the synthesis of chiral drugs. Researchers might explore its use in developing new medications with improved efficacy or reduced side effects compared to racemic mixtures [].
(S)-2-Methylbutylamine could be used in the design of chiral materials with specific properties. For instance, it might be incorporated into polymers or gels to create materials with unique optical or electronic properties [].
(S)-(-)-2-Methylbutylamine has the molecular formula C₅H₁₃N and a molecular weight of approximately 87.16 g/mol. The compound contains 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom, making it an aliphatic amine. It is fully miscible in water and is characterized by its air sensitivity, requiring storage under inert gas to prevent degradation .
(S)-2-Methylbutylamine is likely to exhibit similar hazards as other primary amines.
Several methods exist for synthesizing (S)-(-)-2-Methylbutylamine:
(S)-(-)-2-Methylbutylamine serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:
(S)-(-)-2-Methylbutylamine shares structural similarities with several other amines. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
(R)-(+)-2-Methylbutylamine | C₅H₁₃N | 87.16 g/mol | Enantiomer of (S)-(-)-2-Methylbutylamine |
1-Amino-2-methylbutane | C₅H₁₃N | 87.16 g/mol | Linear structure; lacks chirality |
3-Methylbutan-1-amine | C₅H₁₃N | 87.16 g/mol | Different branching; non-chiral |
1-Butanamine | C₄H₉N | 73.11 g/mol | Fewer carbon atoms; less steric bulk |
The primary distinction of (S)-(-)-2-Methylbutylamine lies in its chirality, which imparts different chemical properties and biological activities compared to its non-chiral counterparts.
Flammable;Corrosive;Irritant